Lithium 2-(2-morpholinothiazol-4-yl)acetate
Overview
Description
Lithium 2-(2-morpholinothiazol-4-yl)acetate is a chemical compound with the molecular formula C₉H₁₂N₂O₃S.Li. It is known for its unique structure, which includes a morpholine ring and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(2-morpholinothiazol-4-yl)acetate typically involves the reaction of 2-(2-morpholinothiazol-4-yl)acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(2-morpholinothiazol-4-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various cations can be introduced using their respective salts in aqueous solutions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the morpholine and thiazole rings.
Reduction: Reduced forms of the compound, where the thiazole ring may be partially or fully reduced.
Substitution: New compounds where the lithium ion is replaced by other metal ions.
Scientific Research Applications
Lithium 2-(2-morpholinothiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.
Mechanism of Action
The mechanism of action of Lithium 2-(2-morpholinothiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: A simpler compound with similar lithium ion properties but lacks the complex structure of the morpholine and thiazole rings.
Lithium citrate: Another lithium salt used in medicine, particularly for its mood-stabilizing effects.
Lithium carbonate: Widely used in the treatment of bipolar disorder, with a different chemical structure and mechanism of action.
Uniqueness
Lithium 2-(2-morpholinothiazol-4-yl)acetate is unique due to its combination of a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to simpler lithium salts .
Properties
IUPAC Name |
lithium;2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.Li/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLONNWIMPUBOZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCN1C2=NC(=CS2)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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